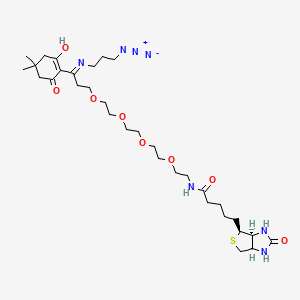
Dde Biotin-PEG4-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dde Biotin-PEG4-Azide is a versatile compound used primarily in the field of click chemistry. It is a PEG-based PROTAC linker that contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The azide group can conjugate with alkyne-containing biomolecules through click chemistry to form a stable triazole linkage . The reaction conditions typically involve the use of copper(I) as a catalyst in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of Dde Biotin-PEG4-Azide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Dde Biotin-PEG4-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for bioconjugation applications.
Common Reagents and Conditions
Copper(I) Catalyst: Used in CuAAC reactions to facilitate the cycloaddition of azide and alkyne groups.
Solvents: Dimethyl sulfoxide (DMSO) or water are commonly used solvents.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates
Major Products
The major products formed from these reactions are stable triazole linkages, which are highly resistant to hydrolysis and other chemical degradation processes .
Scientific Research Applications
Dde Biotin-PEG4-Azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in various biological assays.
Medicine: Plays a role in the development of targeted therapies by enabling the selective degradation of disease-related proteins.
Industry: Utilized in the production of diagnostic tools and therapeutic agents
Mechanism of Action
Dde Biotin-PEG4-Azide exerts its effects through click chemistry reactions. The azide group reacts with alkyne-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The PEG spacer enhances the solubility of the compound in aqueous media, while the Dde protecting group allows for the controlled release of biotinylated molecules under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-Alkyne: Another click chemistry reagent that contains an alkyne group instead of an azide group.
Biotin-PEG4-Picolyl Azide: Contains a picolyl azide moiety, which accelerates CuAAC reactions due to its copper-chelating properties
Uniqueness
Dde Biotin-PEG4-Azide is unique due to its combination of a biotin moiety, a PEG spacer, and an azide group. This combination allows for efficient bioconjugation and enhanced solubility, making it highly versatile for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C32H53N7O8S |
|---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,40H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1 |
InChI Key |
WAGQAVIHHLSDJC-LFERIPGTSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
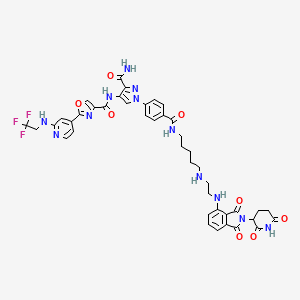

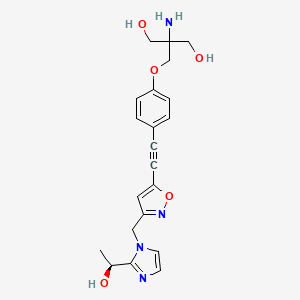
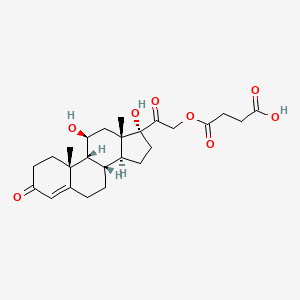
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
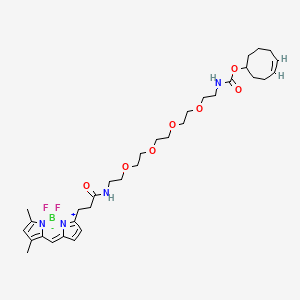
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
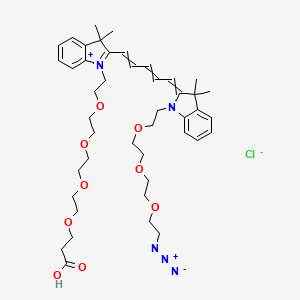
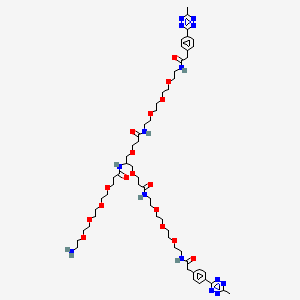
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
